molecular formula C12H12BrNO3 B8801403 8-Bromo-4-(2-hydroxyethyl)-5-methoxyquinolin-2(1h)-one CAS No. 1155270-68-0

8-Bromo-4-(2-hydroxyethyl)-5-methoxyquinolin-2(1h)-one

Cat. No.: B8801403
CAS No.: 1155270-68-0
M. Wt: 298.13 g/mol
InChI Key: ZMPHTSPMQRXDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-4-(2-hydroxyethyl)-5-methoxyquinolin-2(1h)-one is a useful research compound. Its molecular formula is C12H12BrNO3 and its molecular weight is 298.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1155270-68-0

Molecular Formula

C12H12BrNO3

Molecular Weight

298.13 g/mol

IUPAC Name

8-bromo-4-(2-hydroxyethyl)-5-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C12H12BrNO3/c1-17-9-3-2-8(13)12-11(9)7(4-5-15)6-10(16)14-12/h2-3,6,15H,4-5H2,1H3,(H,14,16)

InChI Key

ZMPHTSPMQRXDRE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=O)NC2=C(C=C1)Br)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a well-stirred and cold solution of 2-(8-bromo-5-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid (5.5 g; 17.62 mmol) in dry THF (90 ml) was slowly added a borane solution (1M in THF) (38.8 ml; 38.8 mmol) under nitrogen atmosphere. The reaction was allowed to warm to room temperature and stirred for 24 h. The reaction mixture was carefully quenched with a solution of sodium hydroxide 1N (40 ml), the organic volatiles were removed under reduced pressure and the remaining aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over magnesium sulphate, filtered and concentrated under reduced pressure to furnish 2.7 g (51%) of 8-bromo-4-(2-hydroxyethyl)-5-methoxyquinolin-2(1H)-one as a light brown solid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
38.8 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.